molecular formula C10H8BrF3OS B14051499 1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14051499
M. Wt: 313.14 g/mol
InChI Key: CIRQGZYAKIPTEQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the chemical formula C10H8BrF3OS It is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-4-(trifluoromethylthio)benzene with propan-2-one under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylpropan-2-ones, while oxidation and reduction reactions produce corresponding ketones and alcohols .

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethylthio groups can participate in various binding interactions, while the carbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)phenacyl bromide
  • 3-Bromo-4-(trifluoromethylthio)benzene

Uniqueness

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromine and trifluoromethylthio groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of bromine and trifluoromethylthio groups. These substituents significantly influence the compound's biological activity, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C10H8BrF3OSC_{10}H_{8}BrF_{3}OS, with a molecular weight of approximately 347.58 g/mol. The compound's structure includes:

  • Bromine atom : Known for enhancing reactivity and biological target affinity.
  • Trifluoromethylthio group : Imparts unique electronic properties that can affect biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The mechanism involves:

  • Electrophilic interactions : The bromine and trifluoromethylthio groups can engage in nucleophilic substitution reactions, altering the function of enzymes or receptors.
  • Binding affinity : These halogenated groups often enhance the compound's affinity for biological targets, potentially leading to therapeutic effects.

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Research has shown that compounds with similar structural features possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various pathogens.

Anticancer Potential

Some studies suggest that halogenated compounds can inhibit cancer cell proliferation. For instance, compounds with bromine substituents have shown promise in targeting cancer cell lines, indicating potential for further investigation into this compound's anticancer properties.

Enzyme Inhibition

The presence of electrophilic centers in this compound suggests potential as an enzyme inhibitor. This could be particularly relevant in pathways involving metabolic enzymes or those implicated in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Antimicrobial Studies : A study on similar trifluoromethylthio compounds showed promising results against bacterial strains, suggesting that 1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one may exhibit comparable effects.
  • In Vitro Assays : In vitro assays have highlighted the

Properties

Molecular Formula

C10H8BrF3OS

Molecular Weight

313.14 g/mol

IUPAC Name

1-[3-bromo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrF3OS/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

CIRQGZYAKIPTEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)Br

Origin of Product

United States

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